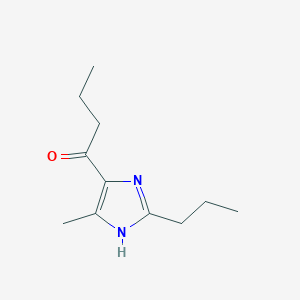
6-(1-Aminoethyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
6-(1-Aminoethyl)pyridazin-3(2H)-one, also known as A-84543, is a pyridazinone derivative that has been studied for its potential use in the treatment of various diseases. This compound has shown promising results in scientific research, particularly in the fields of neuroscience and cancer research.
Mécanisme D'action
The mechanism of action of 6-(1-Aminoethyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems. 6-(1-Aminoethyl)pyridazin-3(2H)-one has also been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as DNA topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to have various biochemical and physiological effects in scientific research. In Alzheimer's disease research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to increase acetylcholine levels in the brain and reduce amyloid-beta levels. In Parkinson's disease research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to increase dopamine levels in the brain and protect dopaminergic neurons from oxidative stress. In cancer research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to inhibit cancer cell growth and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
6-(1-Aminoethyl)pyridazin-3(2H)-one has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and neurotransmitter systems. However, 6-(1-Aminoethyl)pyridazin-3(2H)-one also has limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 6-(1-Aminoethyl)pyridazin-3(2H)-one. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to optimize its synthesis method to improve yields and purity. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Applications De Recherche Scientifique
6-(1-Aminoethyl)pyridazin-3(2H)-one has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In Parkinson's disease research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In cancer research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
3-(1-aminoethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4(7)5-2-3-6(10)9-8-5/h2-4H,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAWCPYICYNCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=O)C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566276 | |
| Record name | 6-(1-Aminoethyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Aminoethyl)pyridazin-3(2H)-one | |
CAS RN |
84554-12-1 | |
| Record name | 6-(1-Aminoethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84554-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1-Aminoethyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B3359178.png)








